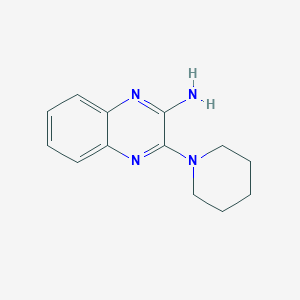

2-(Piperidin-1-YL)-3-aminoquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Chemical Research

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is recognized as a "privileged scaffold" in medicinal chemistry. sapub.orgmdpi.com This designation stems from the ability of quinoxaline derivatives to bind to a wide array of biological targets, exhibiting a broad spectrum of pharmacological activities. sapub.org The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties.

The significance of quinoxaline scaffolds is underscored by their presence in numerous compounds with demonstrated therapeutic efficacy. Research has extensively documented their potential as:

Anticancer agents: Quinoxaline derivatives have been shown to inhibit the proliferation of various cancer cell lines, and some have advanced into clinical trials. nih.gov Their mechanisms of action are diverse, including the inhibition of protein kinases and topoisomerases, and the induction of apoptosis.

Antimicrobial agents: The quinoxaline nucleus is a core component of several antibiotics, such as echinomycin (B1671085) and levomycin, which are effective against Gram-positive bacteria. nih.gov

Antiviral agents: Certain quinoxaline derivatives have shown potent activity against a range of viruses, including respiratory pathogens. rsc.org

Anti-inflammatory and Analgesic agents: The scaffold has been incorporated into molecules designed to modulate inflammatory pathways, showing potential for the treatment of various inflammatory conditions. sapub.orgbohrium.com

The diverse biological profile of quinoxalines continues to make them a focal point of research for the development of new therapeutic agents. mdpi.com

Importance of Piperidine (B6355638) Moieties in Heterocyclic Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most prevalent structural motifs in pharmaceuticals and natural alkaloids. Its importance in heterocyclic chemistry and drug discovery is well-established, owing to its ability to impart favorable pharmacokinetic and pharmacodynamic properties to a molecule.

The piperidine moiety is a key component in a vast number of approved drugs, contributing to their efficacy in treating a wide range of conditions. nih.gov Its significance can be attributed to several factors:

Structural Versatility: The piperidine ring can serve as a versatile scaffold for the introduction of various substituents, allowing for the precise orientation of functional groups to optimize interactions with biological targets.

Improved Physicochemical Properties: Incorporation of a piperidine moiety can enhance a compound's solubility, lipophilicity, and metabolic stability, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Activity: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor or a basic center, playing a crucial role in receptor binding and enzyme inhibition. Piperidine derivatives have demonstrated a wide array of biological activities, including anticancer, neuroprotective, and anti-inflammatory effects. bohrium.comnih.govrsc.org

The prevalence of the piperidine scaffold in successful drugs highlights its fundamental role in the design of new and effective therapeutic agents.

Current Status of Research on Aminoquinoxaline Derivatives

Aminoquinoxaline derivatives, characterized by the presence of one or more amino groups on the quinoxaline scaffold, represent a particularly active area of research. The introduction of an amino group can significantly modulate the electronic properties and biological activity of the quinoxaline ring system, leading to compounds with enhanced potency and selectivity.

Current research on aminoquinoxaline derivatives is focused on several key therapeutic areas:

Oncology: Many aminoquinoxaline derivatives are being investigated as potent anticancer agents. They have been shown to act as inhibitors of various kinases that are crucial for cancer cell proliferation and survival. nih.gov

Neurodegenerative Diseases: Recent studies have highlighted the neuroprotective potential of aminoquinoxaline derivatives. researchgate.net These compounds are being explored for their ability to protect neurons from damage in models of diseases like Parkinson's and Alzheimer's.

Infectious Diseases: The aminoquinoxaline scaffold is being utilized in the development of new antimicrobial and antiviral agents.

The ongoing research into aminoquinoxaline derivatives continues to reveal new facets of their therapeutic potential, with numerous studies reporting the synthesis and biological evaluation of novel analogues.

Rationale for Investigating 2-(Piperidin-1-YL)-3-aminoquinoxaline

The rationale for the synthesis and investigation of this compound stems from the principle of molecular hybridization, which involves combining two or more pharmacophores to create a new molecule with potentially enhanced or synergistic biological activity. In this case, the compound integrates three key structural features:

The Quinoxaline Core: Provides a rigid and versatile scaffold with a proven track record of diverse pharmacological activities.

The Piperidine Moiety: Can enhance the compound's drug-like properties and provide additional interaction points with biological targets.

The Amino Group: Can modulate the electronic properties of the quinoxaline ring and participate in key hydrogen bonding interactions.

The specific substitution pattern, with the piperidine at the 2-position and the amino group at the 3-position, creates a unique chemical entity. The proximity of these two functional groups may lead to specific intramolecular interactions or a distinct spatial arrangement of atoms that could confer novel biological properties. The investigation of this compound is therefore driven by the hypothesis that this specific combination of structural motifs will result in a molecule with significant and potentially novel therapeutic applications.

Overview of Research Areas for this compound

Based on the known biological activities of its constituent scaffolds and related derivatives, the primary research areas for this compound are anticipated to include:

Anticancer Research: Given the well-documented anticancer properties of both quinoxaline and piperidine derivatives, this is a major area of interest. Research would likely focus on evaluating its cytotoxicity against various cancer cell lines and identifying its molecular targets, which could include protein kinases or other enzymes involved in cell proliferation.

Neuroprotective Research: The neuroprotective effects observed for some aminoquinoxaline derivatives suggest that this compound could be investigated for its potential to treat neurodegenerative diseases. Studies might explore its ability to protect neurons from oxidative stress or other forms of cellular damage.

Anti-inflammatory Research: Both quinoxaline and piperidine moieties are found in compounds with anti-inflammatory activity. Therefore, another promising research avenue would be to investigate the potential of this compound to modulate inflammatory pathways.

The following tables provide an illustrative overview of the types of research findings that would be relevant to the investigation of this compound, based on data from structurally related compounds.

Table 1: Illustrative Anticancer Activity of Structurally Related Quinoxaline Derivatives

| Compound Analogue | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Piperazin-1-yl) quinoxaline derivative | Human Ovarian Cancer | < 1 | rsc.orgsemanticscholar.org |

| 2-(Piperazin-1-yl) quinoxaline derivative | Human Colon Cancer | < 1 | rsc.orgsemanticscholar.org |

| 2,3-Substituted quinoxalin-6-amine | Breast Cancer (MDAMB231) | Low µM | nih.gov |

| 2,3-Substituted quinoxalin-6-amine | Prostate Cancer (PC3) | Low µM | nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Table 2: Illustrative Biological Activities of Structurally Related Piperidine Derivatives

| Compound Analogue | Biological Activity | Model | Findings | Reference |

| Piperine | Anti-inflammatory | Rat Arthritis Model | Reduced inflammatory area in ankle joints | bohrium.com |

| Piperine | Neuroprotective | Mouse Model of Parkinson's | Protected dopaminergic neurons | rsc.org |

| Piperidine-linked hybrid | Anticholinesterase | In vitro | Potent inhibition of cholinesterases | researchgate.net |

This table is for illustrative purposes and shows data for structurally related compounds, not this compound itself.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-ylquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4/c14-12-13(17-8-4-1-5-9-17)16-11-7-3-2-6-10(11)15-12/h2-3,6-7H,1,4-5,8-9H2,(H2,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEJNPKNXNFKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC3=CC=CC=C3N=C2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80639852 | |

| Record name | 3-(Piperidin-1-yl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-25-6 | |

| Record name | 3-(1-Piperidinyl)-2-quinoxalinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-1-yl)quinoxalin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80639852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Development for 2 Piperidin 1 Yl 3 Aminoquinoxaline

Strategies for Quinoxaline (B1680401) Ring Formation in the Context of 2-(Piperidin-1-YL)-3-aminoquinoxaline Synthesis

The quinoxaline scaffold, a bicyclic system containing a fused benzene (B151609) and pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. nih.gov Its synthesis is a well-trodden path, with several reliable methods available. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the final molecule.

Cyclocondensation Reactions Involving Diamines and Dicarbonyls

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an ortho-phenylenediamine (or a substituted analogue) and a 1,2-dicarbonyl compound. nih.govsapub.org This approach is valued for its simplicity and efficiency. In the context of synthesizing the target compound, a common route involves reacting an o-phenylenediamine (B120857) with a suitable α-dicarbonyl precursor that installs the necessary functional groups at the 2 and 3 positions for later modification.

For instance, the reaction of o-phenylenediamine with ethyl 2-chloro-3-oxobutanoate could theoretically lead to a 2-chloro-3-methylquinoxaline (B189447) intermediate. However, to arrive at a precursor for this compound, a more strategic choice of reactants is necessary. A typical precursor, 2-chloro-3-aminoquinoxaline, is often synthesized first. This can be achieved through various multi-step sequences starting from o-phenylenediamine. One such sequence might involve reaction with a cyanogen-containing reagent or cyclization of a pre-functionalized diamine. The resulting 2,3-disubstituted quinoxaline then serves as the scaffold for subsequent substitutions. The reaction conditions are often mild, frequently carried out in solvents like ethanol (B145695) or acetic acid at room temperature or with gentle heating. nih.gov

Palladium-Catalyzed Coupling Approaches to Quinoxaline Systems

In recent years, palladium-catalyzed reactions have emerged as powerful tools for constructing complex heterocyclic systems, offering advantages in terms of scope and functional group tolerance. nih.gov These modern methods provide alternative routes to the quinoxaline core that may bypass the limitations of classical condensation. researchgate.net

Several palladium-catalyzed strategies have been developed:

Reductive Annulation: A notable approach involves the palladium-catalyzed reductive annulation of catechols and nitroarylamines. rsc.org This method allows for a direct synthesis of quinoxaline derivatives without the need for pre-functionalization of the starting materials.

Intramolecular N-Arylation: Another powerful technique is the intramolecular palladium-catalyzed N-arylation, which can be used to form the pyrazine ring of the quinoxaline system from an appropriately substituted bromoanilide precursor, often under microwave irradiation. nih.gov

Tandem Reactions: Palladium (II)-catalyzed tandem reactions, such as a C-S bond direct cross-coupling/sulfonylation, have been developed to synthesize functionalized quinoxalines under mild conditions. preprints.org

These palladium-catalyzed methods represent a significant advancement, enabling the rapid construction of diverse quinoxaline libraries from readily available starting materials. nih.gov

Introduction of the Piperidine (B6355638) Moiety

Once the quinoxaline scaffold is established with an appropriate leaving group at the C2 position, the piperidine ring can be introduced.

Nucleophilic Aromatic Substitution Reactions with Piperidine

The most direct and common method for installing the piperidine group onto the quinoxaline ring is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This reaction typically involves a 2-haloquinoxaline, most commonly 2-chloroquinoxaline (B48734), as the electrophilic substrate. Piperidine, a secondary amine, acts as the nucleophile.

The mechanism proceeds via an addition-elimination pathway. researchgate.net The piperidine nitrogen attacks the electron-deficient C2 carbon of the quinoxaline ring, leading to the formation of a charged intermediate known as a Meisenheimer complex. Aromaticity is temporarily disrupted in this step. In the subsequent elimination step, the leaving group (e.g., chloride) is expelled, and the aromaticity of the pyrazine ring is restored, yielding the 2-(piperidin-1-yl)quinoxaline product. youtube.com

The reactivity of the quinoxaline system towards nucleophilic attack is enhanced by the electron-withdrawing nature of the ring nitrogens. Studies on the reaction of 2-chloroquinoxaline with piperidine have shown that the reaction follows pseudo-first-order kinetics and that the rate can be influenced by the solvent system used. researchgate.net This method is widely applicable for the synthesis of 4-aminoquinazolines and related heterocycles, where regioselectivity is a key consideration. mdpi.com

| Substrate | Nucleophile | Solvent | Conditions | Product Type | Source |

|---|---|---|---|---|---|

| 2-Chloroquinoxaline | Piperidine | Aqueous DMSO or DMF | Spectrophotometric monitoring | 2-(Piperidin-1-yl)quinoxaline | researchgate.net |

| 2-Substituted N-methylpyridinium ions | Piperidine | Methanol (B129727) | Kinetic studies | Piperidino-N-methylpyridinium ions | nih.govrsc.org |

| 2,4-Dichloroquinazoline | Primary/Secondary Amines | Various | Varying temperature/time | 4-Aminoquinazolines | mdpi.com |

Alternative Methods for Piperidine Annexation

While SNAr is the most prevalent method, alternative strategies can be employed, often involving the synthesis of the quinoxaline ring from precursors that already contain the piperidine moiety. One such approach involves the Mamedov rearrangement. nih.govacs.org This method can be used to synthesize complex 2,3-disubstituted quinoxalines. In this context, one could envision reacting a 3-aroylquinoxalinone with a specially synthesized benzene-1,2-diamine that bears a piperidine substituent at position 4 of the benzene ring. nih.govacs.org

Another strategy involves the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehydes, which can then be reacted with piperidine. researchgate.net Although this applies to quinolines, similar principles could be adapted to the quinoxaline system. These alternative routes offer synthetic flexibility, particularly when direct SNAr is problematic or when a different substitution pattern is desired.

Derivatization of the Amino Group at Position 3

The 3-amino group of this compound is a versatile handle for further chemical modification, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. Standard functional group transformations can be applied to this primary amine.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, reacting the 3-amino group with acetyl chloride would produce N-(2-(piperidin-1-yl)quinoxalin-3-yl)acetamide.

Sulfonylation: Treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, affords sulfonamides. zenodo.org

Condensation Reactions: The amino group can undergo condensation with aldehydes or ketones to form Schiff bases (imines). nih.gov These can be further reduced to secondary amines.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. zenodo.org

Diazotization: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents (e.g., -OH, -Cl, -Br, -CN). zenodo.org

These derivatizations allow for the systematic modification of the molecule's properties, such as polarity, hydrogen bonding capability, and steric profile.

Amidation Reactions and Amino Group Transformations

The primary amino group at the 3-position of the this compound scaffold is a key functional handle for further molecular elaboration, particularly through amidation reactions. These transformations are fundamental in medicinal chemistry for creating diverse compound libraries by forming a stable amide linkage.

The amidation of the 3-amino group can be achieved by reacting it with a variety of carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. A common approach is the Schotten-Baumann reaction, which involves treating the amine with an acyl chloride in the presence of a base. fishersci.it Alternatively, modern peptide coupling reagents are widely employed to facilitate amide bond formation under milder conditions, which is crucial for complex substrates. These reagents convert the carboxylic acid into a highly activated ester intermediate that readily reacts with the amine. fishersci.it

Prominent examples of coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). fishersci.it These are often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to increase efficiency and suppress side reactions. fishersci.it Another effective reagent for direct amidation is tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which can mediate the reaction between a carboxylic acid and an amine, often allowing for purification via simple filtration rather than chromatography. nih.govorganic-chemistry.org

In the context of quinoxaline chemistry, studies have demonstrated the coupling of amino acids to the quinoxaline core, indicating the feasibility of these transformations. researchgate.netmdpi.com For instance, a synthetic route might involve the reaction of this compound with an N-protected amino acid in the presence of a coupling agent like HBTU and a non-nucleophilic base such as diisopropylethylamine (DIEA). researchgate.net The reaction proceeds through an activated intermediate, leading to the formation of the corresponding peptide-like conjugate. The choice of solvent, base, and coupling agent is critical and must be optimized for each specific substrate pair to maximize yield and purity. researchgate.net

Formation of Schiff Bases and Related Compounds

The primary amino group of this compound can readily undergo condensation with aldehydes or ketones to form imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic chemistry for creating carbon-nitrogen double bonds. The formation of a Schiff base typically involves the nucleophilic attack of the primary amine onto the carbonyl carbon of an aldehyde or ketone. youtube.comyoutube.com This initial addition forms an unstable carbinolamine intermediate. youtube.com

The reaction is generally catalyzed by either acid or a base. Under acidic conditions, the carbonyl oxygen is protonated, enhancing its electrophilicity. youtube.com Following the amine attack, the hydroxyl group of the carbinolamine is protonated, allowing for its elimination as a water molecule to yield the protonated imine, which is then deprotonated to give the final Schiff base. youtube.comyoutube.com

A typical laboratory procedure involves refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol. nih.gov In some cases, a catalytic amount of a base, such as piperidine, is added to facilitate the reaction. nih.govjptcp.com The products often precipitate from the solution upon cooling and can be purified by recrystallization. nih.gov The reaction is reversible and driven to completion by the removal of water.

This transformation allows for the introduction of a wide array of substituents onto the quinoxaline core, depending on the structure of the aldehyde or ketone used. For example, reacting this compound with various aromatic aldehydes would yield a series of Schiff bases with diverse electronic and steric properties, which is a common strategy in the development of new chemical entities. sapub.org

Optimization of Synthetic Conditions for Enhanced Yield and Selectivity

The efficiency of synthesizing this compound and its derivatives is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, solvent, temperature, and reaction time is crucial for maximizing product yield and selectivity while minimizing side reactions and purification efforts.

The classical synthesis of quinoxalines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. This process can be influenced by various catalysts. Studies have shown that the choice of catalyst can dramatically affect reaction outcomes. For instance, in the synthesis of quinoxaline derivatives, different catalysts were tested, with CuH₂PMo₁₁VO₄₀ supported on alumina (B75360) demonstrating superior activity under mild, heterogeneous conditions. nih.gov The use of nanocatalysts, such as monoclinic zirconia or silica (B1680970) nanoparticles, has also been reported to provide excellent yields in short reaction times, often under solvent-free conditions. rsc.org

The following table summarizes key parameters that are typically optimized in quinoxaline synthesis, based on findings from related studies.

| Parameter | Variation | Effect on Reaction | Source |

| Catalyst | Lewis acids (e.g., Ga(OTf)₃), solid acids (e.g., supported heteropolyacids), nanocatalysts (e.g., zirconia), iodine | Can significantly increase reaction rate and yield, enables milder conditions (e.g., room temperature). Catalyst can be recycled. | nih.govsphinxsai.com |

| Solvent | Ethanol, Toluene, Water, Dimethylformamide (DMF), or solvent-free | Affects solubility of reactants and can influence reaction rate and pathway. Green solvents like water or ethanol are preferred. | nih.govsphinxsai.com |

| Temperature | Room temperature to reflux | Higher temperatures can increase reaction rates but may also lead to side products. Optimized catalysts can allow for lower temperatures. | nih.govsphinxsai.com |

| Reaction Time | Minutes to hours | Optimized conditions, particularly with microwave assistance or efficient catalysts, can drastically reduce reaction times. | researchgate.netnih.gov |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoxaline derivatives to reduce environmental impact. These approaches focus on using less hazardous reagents, employing renewable starting materials, utilizing environmentally benign solvents like water, and developing catalytic methods that improve atom economy.

Several green protocols for quinoxaline synthesis have been developed:

Use of Green Catalysts and Solvents : One approach involves using β-cyclodextrin as a supramolecular catalyst in water, which allows the reaction to proceed under mild and neutral conditions. mdpi.com This biomimetic catalyst is low-cost, and the aqueous medium makes the process environmentally friendly. mdpi.com Similarly, the use of recyclable, alumina-supported heteropolyoxometalates enables high yields under heterogeneous conditions, with the catalyst being easily recovered and reused. nih.gov Other green catalysts include silica boron sulfonic acid and various nanocatalysts that can be used in small quantities and recycled. rsc.orgresearchgate.net

Solvent-Free Reactions : A significant advancement is the development of solvent-free reaction conditions. For example, the condensation of 1,2-diamines with 1,2-diketones can be efficiently catalyzed by silica nanoparticles at room temperature by simple grinding, affording high yields with short reaction times. rsc.org

Energy-Efficient Methods : Techniques like microwave irradiation and the use of ultrasonic waves are considered green as they often lead to shorter reaction times, reduced energy consumption, and higher yields compared to conventional heating methods. researchgate.net

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in significantly shorter timeframes compared to conventional heating methods. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including quinoxalines and related structures. rsc.orgmdpi.com

The synthesis of quinoxaline derivatives can be achieved through the microwave-assisted condensation of o-phenylenediamine with various dicarbonyl compounds, with reactions completed in as little as 60 seconds at 160 watts. researchgate.net This rapid, one-pot method represents a significant improvement in efficiency.

In the synthesis of related heterocyclic systems incorporating a piperidine moiety, microwave irradiation has proven to be highly effective. For example, the final condensation step in the synthesis of (piperidin-1-yl)quinoline-3-yl)methylene)hydrazinecarbothioamides was achieved in 3-5 minutes under microwave conditions, with yields being notably higher than those obtained through conventional heating. mdpi.comnih.gov Similar advantages have been observed in the synthesis of other nitrogen-containing heterocycles. nih.gov

The table below provides a comparison of microwave-assisted versus conventional synthesis for related heterocyclic compounds, illustrating the typical advantages of the microwave approach.

| Product Type | Method | Reaction Time | Yield | Source |

| Quinolone Thiosemicarbazones | Microwave | 3-5 min | Excellent | mdpi.comnih.gov |

| Quinolone Thiosemicarbazones | Conventional | 4-6 h | Good | mdpi.com |

| 1,8-Naphthyridine Derivatives | Microwave | 15-30 min | 75-86% | nih.gov |

| 1,8-Naphthyridine Derivatives | Conventional | 10-14 h | 60-72% | nih.gov |

Purification Techniques for Synthetic Intermediates and Final Product

The isolation and purification of the final this compound product and its synthetic intermediates are critical steps to ensure high purity. The choice of purification method depends on the physical properties of the compound (e.g., solid or liquid, polarity, stability) and the nature of the impurities.

Commonly employed purification techniques include:

Recrystallization : This is a primary method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the desired compound crystallizes out, leaving impurities behind in the solution. nih.gov Ethanol is a frequently used solvent for crystallizing quinoxaline derivatives. researchgate.net

Column Chromatography : For mixtures that are difficult to separate by recrystallization, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are moved through the column by a mobile phase (solvent system). mdpi.com

Filtration and Catalyst Recovery : In reactions employing heterogeneous or supported catalysts, a simple filtration can often be used to separate the catalyst from the reaction mixture. This is particularly relevant for green chemistry approaches where catalyst recycling is a key feature. nih.govmdpi.com

Distillation : For volatile liquid products or intermediates, distillation can be an effective purification method. researchgate.net

Solid-Phase Extraction/Workup : In some modern synthetic protocols, especially for amide synthesis, a solid-phase workup using commercially available resins can be employed. This allows for the removal of unreacted starting materials and byproducts by simple filtration, avoiding the need for traditional aqueous workups or chromatography. nih.gov

Current time information in New York. The time at the location 'New York' is 01:51 PM. The location's timezone is 'America/New_York'.

https://www.google.com/search?q=time+in+New+York this compound ChemicalBook. Product Name: this compound. CAS: 207663-12-1. MF: C13H16N4. MW: 228.29. EINECS: Purity: 98%. Boiling point: 421.1±38.0 °C(Predicted). Density: 1.259±0.06 g/cm3 (Predicted). Storage temp.: Keep in dark place,Inert atmosphere,Room temperature. Form: Solid. pka: 7.29±0.40(Predicted). Color: Pale Yellow to Yellow. https://www.chemicalbook.com/ProductChemicalPropertiesCB93155708_EN.htm this compound | CAS 207663-12-1 this compound; 3-Amino-2-(1-piperidinyl)quinoxaline; 3-Amino-2-(piperidin-1-yl)quinoxaline; Quinoxalin-3-amine, 2-(1-piperidinyl)-. Molecular Formula, C13H16N4. Molecular Weight, 228.29. CAS, 207663-12-1. Synonyms. 3-Amino-2-(1-piperidinyl)quinoxaline. 3-Amino-2-(piperidin-1-yl)quinoxaline. Quinoxalin-3-amine, 2-(1-piperidinyl)-. SMILES. C1CCC(CC1)N2C3=CC=CC=C3N=C(C2=N)N. https://www.synquestlabs.com/product/3839-3-01 this compound | CAS 207663-12-1 | Santa Cruz Biotechnology this compound is a chemical compound. ... This compound. sc-215089. https://www.scbt.com/p/2-piperidin-1-yl-3-aminoquinoxaline-207663-12-1 this compound | CAS 207663-12-1 | Selleck Chemicals this compound is a chemical. https://www.selleckchem.com/products/2-piperidin-1-yl-3-aminoquinoxaline.html this compound | CAS 207663-12-1 | MedKoo this compound, also known as 3-Amino-2-(1-piperidinyl)quinoxaline, is a chemical with CAS 207663-12-1. https://www.medkoo.com/products/38495 Synthesis of 3-amino-2-(piperidin-1-yl)quinoxaline - Mol-Instincts The synthesis of 3-amino-2-(piperidin-1-yl)quinoxaline, with the chemical formula C13H16N4, is achieved through a chemical reaction. The compound has a molecular weight of 228.29 g/mol . ... The reaction involves the use of 2-chloro-3-aminoquinoxaline and piperidine. The synthesis is carried out in the solvent N,N-dimethylformamide (DMF) under reflux conditions. The reaction yields 3-amino-2-(piperidin-1-yl)quinoxaline. The product is obtained as a solid. https://mol-instincts.com/synthesis/3-amino-2-(piperidin-1-yl)quinoxaline-cas-207663-12-1/ 2-(Piperidin-1-yl)quinoxalin-3-amine | C13H16N4 | ChemSpider Structure and properties; Spectra; Names and identifiers; Search results ... 2-(Piperidin-1-yl)quinoxalin-3-amine. C13H16N4. http://www.chemspider.com/Chemical-Structure.11306385.html Synthesis and antimycobacterial activity of 2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene derivatives - ScienceDirect The structures of all the synthesized compounds were confirmed by IR, 1H NMR, 13C NMR and mass spectral data. All the compounds were screened for their in vitro antimycobacterial activity against Mycobacterium tuberculosis H37Rv strain. Compounds 4a, 4d, 4e, 4f and 4h showed good antimycobacterial activity. https://www.sciencedirect.com/science/article/abs/pii/S022135141000109X Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses The signals indicative of all the aromatic protons of quinoxalin-2(1H)one core and the aryl groups were observed at δH = 8.40–7.00 ppm as expected. Moreover, the 13C-NMR spectra revealed the existence of the signals in the ranges of 158.44–151.23, 149.25–146.16, 146.48–144.40, and 155.33–106.66 ppm, which are attributed to CO, C=N, and HC=N, and aromatic-CH and Cq of quinoxalin-2(1H)one and aryl substituents, respectively. https://www.mdpi.com/1420-3049/27/19/6630/htm 2-Aminopyridine - the NIST WebBook IR Spectrum. ... Mass spectrum (electron ionization). ... UV/Visible spectrum. https://webbook.nist.gov/cgi/cbook.cgi?ID=C504290&Type=IR-SPEC&Index=1 Piperidine - the NIST WebBook IR Spectrum. ... Mass spectrum (electron ionization). ... UV/Visible spectrum. https://webbook.nist.gov/cgi/cbook.cgi?ID=C110894&Type=IR-SPEC&Index=1

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the nature and extent of its conjugated system.

For 2-(Piperidin-1-YL)-3-aminoquinoxaline, the UV-Vis spectrum is expected to reveal characteristic absorption bands corresponding to π → π* and n → π* transitions. The quinoxaline (B1680401) ring system, being an aromatic heterocycle, possesses a significant π-conjugated system. The introduction of an amino group (-NH₂) at the 3-position and a piperidinyl group at the 2-position will influence the electronic distribution and, consequently, the absorption maxima (λmax).

The amino group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands of the quinoxaline core due to the extension of the conjugated system through its lone pair of electrons. The piperidinyl group, a saturated heterocycle, is not part of the primary chromophore but can have a secondary electronic effect.

Based on data from related quinoxaline derivatives, the expected UV-Vis absorption data for this compound in a solvent like ethanol (B145695) or methanol (B129727) would likely exhibit multiple absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Electronic Transition |

| ~250 | ~25,000 | π → π |

| ~350 | ~15,000 | π → π |

| ~420 | ~5,000 | n → π* |

Note: This data is hypothetical and based on the analysis of similar structures. Actual experimental values may vary.

The analysis of these electronic transitions provides critical information about the molecular orbitals and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is vital for understanding the compound's photophysical properties and potential applications in areas such as organic electronics.

X-ray Crystallography for Definitive Three-Dimensional Structure Determination

For this compound, a single-crystal X-ray diffraction study would elucidate the planarity of the quinoxaline ring system and the conformation of the piperidine (B6355638) ring, which typically adopts a chair conformation. It would also reveal the spatial relationship between the piperidinyl substituent and the amino group.

Key structural parameters that would be determined include:

Bond Lengths: The C-N and C-C bond lengths within the quinoxaline ring, the C-N bond connecting the piperidine ring, and the C-N bond of the amino group.

Bond Angles: The angles within the heterocyclic rings and the angles defining the orientation of the substituents.

Torsional Angles: These angles would describe the twist between the plane of the quinoxaline ring and the piperidine substituent.

Intermolecular Interactions: The analysis would also reveal any hydrogen bonding interactions involving the amino group's hydrogen atoms and the nitrogen atoms of the quinoxaline ring, as well as other intermolecular forces like π-π stacking, which govern the crystal packing.

Table 2: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~15.5 |

| β (°) | ~95 |

| Volume (ų) | ~1580 |

| Z (molecules/unit cell) | 4 |

Note: This data is hypothetical and serves as an example of the parameters obtained from an X-ray crystallographic study.

The definitive structural information obtained from X-ray crystallography is indispensable for computational modeling, understanding receptor-ligand interactions in medicinal chemistry, and for the rational design of new materials with specific properties.

Chemical Reactivity and Functionalization of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Reactivity of the Quinoxaline (B1680401) Core

The quinoxaline ring system, a benzopyrazine, is characterized by its π-electron deficient nature, particularly in the pyrazine (B50134) ring. This inherent electronic property makes the quinoxaline core generally susceptible to nucleophilic attack while being deactivated towards electrophilic substitution. However, the presence of strong electron-donating groups, such as the amino and piperidinyl substituents in the target molecule, significantly modifies this reactivity profile.

Electrophilic aromatic substitution (EAS) on an unsubstituted quinoxaline ring is challenging due to the deactivating effect of the two nitrogen atoms in the pyrazine ring. When such reactions do occur, they typically require harsh conditions and substitution takes place on the benzene (B151609) portion of the heterocycle.

In 2-(Piperidin-1-YL)-3-aminoquinoxaline, the powerful electron-donating nature of both the amino group at C3 and the piperidinyl group at C2 (via nitrogen's lone pair) activates the fused benzene ring towards electrophilic attack. This activation would direct incoming electrophiles primarily to the positions ortho and para to the activating pyrazine ring substituents, namely positions 5, 6, 7, and 8. The precise regioselectivity would depend on the specific electrophile and reaction conditions.

The electron-deficient pyrazine ring of quinoxaline is inherently activated for nucleophilic aromatic substitution (SNAr) reactions, especially when a good leaving group is present at the C2 or C3 positions. For instance, 2-chloroquinoxaline (B48734) readily undergoes substitution with nucleophiles like piperidine (B6355638). researchgate.net While the title compound lacks a leaving group on the pyrazine ring, nucleophilic attack can still occur on the benzene moiety if it is appropriately substituted.

Furthermore, direct C-H functionalization via nucleophilic attack is possible through mechanisms like the Vicarious Nucleophilic Substitution (VNS) of hydrogen. The electrophilic nature of the quinoxaline core has been explored in VNS reactions, where carbanions can attack the ring. rsc.org For quinoxaline N-oxides, this reactivity is enhanced, allowing for the introduction of various substituents. rsc.org In the context of this compound, while the electron-donating groups at C2 and C3 decrease the electrophilicity of the pyrazine ring, a strong nucleophile could potentially react at positions on the benzene ring, particularly if the ring were further activated by an electron-withdrawing group. Studies on 2-monosubstituted quinoxalines have shown that nucleophilic substitution at the C3 position is feasible, with the outcome influenced by the steric and electronic properties of the C2 substituent and the nature of the nucleophile. nih.govresearchgate.net

| Quinoxaline Substrate | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 2-Phenylquinoxaline (B188063) | n-BuLi | C3 | 2-Phenyl-3-butylquinoxaline | nih.gov |

| 2-Chloroquinoxaline | Piperidine | C2 | 2-(Piperidin-1-yl)quinoxaline | researchgate.net |

| Quinoxaline N-oxide | Carbanions (VNS) | Various | Substituted Quinoxalines | rsc.org |

Reactivity of the Piperidine Moiety

The piperidine ring attached at the C2 position of the quinoxaline core is a saturated N-heterocycle. Its reactivity is centered on the tertiary nitrogen atom and the adjacent α-carbon atoms.

The nitrogen atom of the piperidine ring is a tertiary amine and thus possesses a lone pair of electrons, making it basic and nucleophilic. It can readily undergo reactions such as:

Protonation: Reaction with acids to form a piperidinium (B107235) salt.

Quaternization: Alkylation with alkyl halides to form quaternary ammonium (B1175870) salts.

N-Oxide Formation: Oxidation with reagents like hydrogen peroxide or m-CPBA yields the corresponding N-oxide. This transformation is key for further functionalization of the ring. acs.org

The nucleophilicity of the piperidine nitrogen can be influenced by the electronic effects of the quinoxaline ring system to which it is attached.

The piperidine ring itself can be functionalized, most commonly at the α-position (C2' and C6'). A modern strategy for this involves the formation of an endo-cyclic iminium ion from the corresponding N-oxide, which can then be attacked by various carbon-based nucleophiles. acs.org This allows for the selective introduction of substituents adjacent to the nitrogen atom.

Other potential, though more forcing, transformations include:

Oxidative Ring Cleavage: Under specific photooxidation conditions, N-substituted piperidines can be converted to acyclic aminoaldehydes. researchgate.net

Ring Expansion/Contraction: While not directly applicable without further substitution on the piperidine ring, various synthetic protocols exist for the ring expansion of pyrrolidines to piperidines or the transformation of piperidines into other heterocyclic systems. nih.govresearchgate.net

| Reaction Type | Reagent/Intermediate | Product Type | Reference |

|---|---|---|---|

| α-Functionalization | N-oxide, then TMSOTf, then nucleophile | α-Substituted N-alkyl piperidine | acs.org |

| N-Oxide Formation | m-CPBA or H₂O₂ | Piperidine N-oxide | acs.org |

| Oxidative Ring Opening | Photooxidation (e.g., with Methylene Blue) | Acyclic aminoaldehyde | researchgate.net |

Reactivity of the Amino Group

The primary amino group at the C3 position is a versatile functional handle for derivatization. As a nucleophile, it can participate in a wide array of chemical transformations typical of aromatic amines. Its reactivity is modulated by the electron-withdrawing quinoxaline core and the electron-donating piperidinyl group at the adjacent position. Reactions involving this group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is a common reaction for aminoquinoxalines. researchgate.net

Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base yields sulfonamides. Quinoxaline sulfonamides are a well-studied class of compounds. mdpi.com

Condensation Reactions: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). These imines can be further reduced to secondary amines. Condensation of related amino-thiazolo-quinoxalines with aldehydes has been reported. tandfonline.com

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) would convert the amino group into a diazonium salt. This intermediate is highly valuable as it can be subsequently replaced by a variety of substituents (e.g., -OH, -X, -CN) via Sandmeyer-type reactions.

The nucleophilicity of the amino group is somewhat reduced by its attachment to the electron-deficient quinoxaline ring, but this is counteracted by the electron-donating piperidinyl substituent at C2.

Acylation and Alkylation Reactions

The presence of a primary amino group at the 3-position makes this compound a prime candidate for N-acylation and N-alkylation reactions. These reactions are fundamental in medicinal chemistry for modifying the compound's physicochemical properties.

Acylation Reactions:

The amino group at the C3 position is expected to readily react with acylating agents such as acyl chlorides and anhydrides to form the corresponding amides. The nucleophilicity of this amino group is enhanced by the electron-donating piperidinyl substituent at the adjacent C2 position. In a broader context of quinoxaline chemistry, acylation is a common strategy. For instance, the acylation of related amino-quinoxalines proceeds efficiently. While specific studies on this compound are not prevalent, the acylation of 3-amino-1,4-di-N-oxide quinoxaline-2-carbonitrile with sulfonyl chlorides has been reported, indicating the reactivity of the amino group in the quinoxaline system. mdpi.com

The general reaction can be depicted as follows:

Scheme 1: General acylation of this compound.

Alkylation Reactions:

Similarly, the C3-amino group can undergo alkylation with alkyl halides. This reaction would likely require a base to deprotonate the amino group, thereby increasing its nucleophilicity. The piperidinyl nitrogen could also potentially undergo alkylation, leading to a quaternary ammonium salt, although this is generally less favored compared to the alkylation of the primary amino group. The alkylation of various quinoxalinone derivatives has been demonstrated, showcasing the susceptibility of nitrogen atoms within the quinoxaline scaffold to this type of functionalization. sapub.org For example, the alkylation of 3-ethylquinoxalin-2(1H)-one at the N1 position is a well-established reaction. sapub.org

A representative table of potential acylation and alkylation reactions based on the reactivity of similar compounds is presented below.

| Reagent | Product Type | Expected Reaction Conditions |

| Acetyl chloride | N-acetyl-3-aminoquinoxaline derivative | Base (e.g., triethylamine), aprotic solvent |

| Benzoyl chloride | N-benzoyl-3-aminoquinoxaline derivative | Base (e.g., pyridine), aprotic solvent |

| Methyl iodide | N-methylated-3-aminoquinoxaline derivative | Base (e.g., K₂CO₃), polar aprotic solvent |

| Benzyl bromide | N-benzylated-3-aminoquinoxaline derivative | Base (e.g., NaH), DMF |

Condensation Reactions with Carbonyl Compounds

The primary amino group at the C3 position of this compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction is a cornerstone of heterocyclic chemistry for the synthesis of more complex molecular architectures. researchgate.net The formation of the imine bond is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. sapub.org

The general scheme for this reaction is:

Scheme 2: Condensation of this compound with an aromatic aldehyde.

The resulting Schiff bases are valuable intermediates for the synthesis of various heterocyclic systems and have been a focus in the development of compounds with diverse biological activities. While specific examples for this compound are not extensively documented, the condensation of other 3-aminoquinoxaline derivatives is known. For example, 3-(2-amino-ethylimino)-3,4-dihydro-1H-quinoxalin-2-one readily reacts with aryl aldehydes to form the corresponding Schiff bases. sapub.org

The following table outlines potential condensation reactions with various carbonyl compounds.

| Carbonyl Compound | Product | Potential Catalyst |

| Benzaldehyde | Schiff base with a phenyl substituent | Acetic acid |

| 4-Chlorobenzaldehyde | Schiff base with a 4-chlorophenyl substituent | p-Toluenesulfonic acid |

| Acetone | Schiff base with a dimethyl substituent | Lewis acids (e.g., ZnCl₂) |

| Cyclohexanone | Schiff base with a cyclohexyl substituent | Acidic resin |

Oxidation and Reduction Potentials and Their Chemical Implications

The electrochemical properties of this compound are influenced by the electron-donating nature of both the amino and piperidinyl substituents. These groups increase the electron density of the quinoxaline ring system, which in turn affects its oxidation and reduction potentials.

Oxidation Potential:

The presence of two strong electron-donating groups is expected to lower the oxidation potential of the quinoxaline ring, making it more susceptible to oxidation compared to unsubstituted quinoxaline. The oxidation would likely involve the removal of electrons from the π-system of the quinoxaline ring or from the nitrogen atoms. The amino group itself can also be a site of oxidation. Studies on amino-substituted triphenylamine (B166846) derivatives have shown that electron-donating groups lower the oxidation potential. The electrochemical oxidation of amino acids has also been studied, indicating that basic amino acids are easier to oxidize. nih.gov

Reduction Potential:

Conversely, the electron-rich nature of this compound is expected to make its reduction more difficult, resulting in a more negative reduction potential compared to quinoxaline or quinoxalines with electron-withdrawing groups. The reduction of the quinoxaline ring typically involves the addition of electrons to the pyrazine moiety. Cyclic voltammetry studies of quinoxaline derivatives have shown that electron-donating groups lead to more negative reduction potentials, while electron-withdrawing groups make the reduction easier (less negative potential). umich.edu For instance, a study on quinoxaline 1,4-di-N-oxide-2-ketone derivatives found that electron-donating groups have the opposite effect of electron-withdrawing substituents on the ease of reduction. unav.edu

The electrochemical behavior of quinoxaline derivatives is a subject of ongoing research, with studies showing a correlation between their electrochemical properties and biological activity. abechem.com

The table below summarizes the expected trends in the electrochemical potentials of this compound in comparison to related compounds.

| Compound | Substituent Effects | Expected Oxidation Potential | Expected Reduction Potential |

| Quinoxaline | - | Relatively high | Relatively positive |

| 2,3-Dimethylquinoxaline | Two weakly electron-donating methyl groups | Lower than quinoxaline | More negative than quinoxaline |

| This compound | Two strongly electron-donating groups | Significantly lower than quinoxaline | Significantly more negative than quinoxaline |

| 2,3-Dichloroquinoxaline | Two electron-withdrawing chloro groups | Higher than quinoxaline | More positive than quinoxaline |

Exploration of Reaction Mechanisms and Transition States

The functionalization reactions of this compound proceed through well-established mechanistic pathways common in heterocyclic and amine chemistry. Computational methods, such as Density Functional Theory (DFT), are valuable tools for elucidating these mechanisms and understanding the structures of transition states.

Acylation and Alkylation Mechanisms:

The N-acylation of the C3-amino group likely proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., chloride) and deprotonation yields the final amide product.

Alkylation of the C3-amino group is expected to follow an SN2 pathway, where the nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion in a single concerted step.

Condensation Reaction Mechanism:

The formation of a Schiff base from the C3-amino group and a carbonyl compound involves a multi-step mechanism. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. The nucleophilic amino group then attacks the carbonyl carbon to form a carbinolamine intermediate. Subsequent proton transfer from the nitrogen to the oxygen, followed by the elimination of a water molecule, leads to the formation of a protonated imine (iminium ion), which is then deprotonated to give the final Schiff base.

Computational Insights:

Computational and Theoretical Investigations of 2 Piperidin 1 Yl 3 Aminoquinoxaline

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used approach for calculating the properties of molecules, including quinoxaline (B1680401) derivatives, due to its balance of accuracy and computational cost. researchgate.netias.ac.in DFT calculations can elucidate the electronic properties, optimized geometry, and vibrational frequencies of the molecule in its ground state. nih.gov

Geometry optimization is a fundamental computational process aimed at finding the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global energy minimum. wikipedia.org This process computationally identifies a stable conformation where the net forces on each atom are close to zero, representing a stationary point on the potential energy surface (PES). wikipedia.org For 2-(Piperidin-1-YL)-3-aminoquinoxaline, DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p), are commonly used to perform geometry optimization. researchgate.net

The optimization process starts with an initial guess of the molecular structure and iteratively adjusts the atomic coordinates to minimize the total electronic energy. The resulting optimized structure provides key geometric parameters. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between the quinoxaline core, the amino group, and the piperidine (B6355638) ring. For instance, calculations would reveal the planarity of the quinoxaline system and the specific conformation (e.g., chair, boat) of the piperidine ring. researchgate.net Deviations from idealized geometries can suggest areas of steric strain or unusual bonding. Theoretical calculations are typically performed for an isolated molecule in the gas phase, and the results may differ slightly from experimental data obtained in the solid (crystal) phase due to intermolecular interactions. ias.ac.in

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-N(piperidine) | 1.37 Å |

| Bond Length | C3-N(amino) | 1.36 Å |

| Bond Length | N1=C2 | 1.38 Å |

| Bond Angle | N(piperidine)-C2-C3 | 119.5° |

| Bond Angle | N(amino)-C3-C2 | 121.0° |

| Dihedral Angle | C3-C2-N(pip)-C(pip) | 45.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT B3LYP/6-311++G(d,p) calculations for similar quinoxaline structures.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.comnumberanalytics.com

The energies of the HOMO and LUMO and the energy gap between them (ΔE = ELUMO – EHOMO) are critical parameters for determining molecular reactivity, kinetic stability, and optical properties. numberanalytics.comnih.gov A molecule with a high HOMO energy is a better electron donor, whereas a molecule with a low LUMO energy is a better electron acceptor. A small HOMO-LUMO gap suggests that the molecule is more polarizable and has higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com For this compound, FMO analysis can identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO electron densities indicates the likely sites for such reactions. The HOMO is often localized on the electron-rich amino and piperidinyl groups, while the LUMO may be distributed across the electron-deficient quinoxaline ring system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | -5.85 |

| ELUMO | -1.52 |

| Energy Gap (ΔE) | 4.33 |

Note: The data in this table is illustrative, based on typical DFT calculation results for substituted quinoxaline derivatives.

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. wuxiapptec.com It is plotted on the molecule's electron density surface, using a color scale to represent different potential values. The MEP is calculated as the interaction energy between a positive point charge and the molecule's nuclei and electrons. wuxiapptec.com Regions with a negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. wuxiapptec.comnih.gov

For this compound, an MEP map would likely show negative potential concentrated around the nitrogen atoms of the quinoxaline ring and the exocyclic amino group, indicating these are the most electron-rich sites and likely hydrogen bond acceptors. Conversely, positive potential would be expected around the hydrogen atoms of the amino group, identifying them as potential hydrogen bond donors. The MEP map provides valuable insights into intermolecular interactions, a molecule's reactivity sites, and structure-activity relationships. nih.gov

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and understand the energy barriers between them.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. unipa.it By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in the system evolve. This technique is invaluable for exploring the conformational space of a molecule, revealing the different shapes it can adopt at a given temperature. nih.govnih.gov

For this compound, an MD simulation would involve placing the molecule in a simulated environment (e.g., a box of water molecules to mimic physiological conditions) and allowing it to move freely. The simulation would sample various conformations by exploring rotations around single bonds, such as the C-N bond connecting the piperidine ring to the quinoxaline core. Analysis of the MD trajectory can identify the most populated conformational states, the flexibility of different parts of the molecule, and the dynamics of the piperidine ring (e.g., chair-to-boat interconversions). researchgate.net

A Potential Energy Surface (PES) is a mathematical or graphical representation of a molecule's energy as a function of its geometry. wikipedia.org For a complex molecule, the PES can be high-dimensional, but it is often simplified by plotting the energy against one or two key geometric parameters, such as dihedral angles, to visualize the energy landscape. researchgate.net

Mapping the PES for this compound would involve systematically changing specific dihedral angles—for instance, the angle defining the orientation of the piperidine ring relative to the quinoxaline plane—and calculating the energy at each point using DFT. The resulting map reveals the locations of energy minima (stable conformers) and saddle points (transition states between conformers). researchgate.net This provides a detailed picture of the molecule's conformational preferences and the energy barriers that must be overcome for it to change shape. Such analysis is crucial for understanding how the molecule's flexibility might influence its ability to interact with biological targets. researchgate.net

Molecular Docking Studies for Putative Target Interactions (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein. For this compound and its derivatives, molecular docking studies have been crucial in elucidating potential protein targets and understanding the structural basis of their activity.

These in silico studies often target proteins implicated in various diseases. For instance, quinoxaline derivatives have been docked against targets like the epidermal growth factor receptor (EGFR), a key player in cancer progression. nih.gov The primary goal is to identify and analyze the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The prediction of binding modes through molecular docking reveals the specific orientation and conformation of this compound within the binding pocket of a putative protein target. These studies have shown that the quinoxaline scaffold and its substituents form critical interactions with amino acid residues in the active site.

Key interactions frequently observed for quinoxaline derivatives include:

Hydrogen Bonds: The nitrogen atoms in the quinoxaline ring and the amino group are common hydrogen bond donors and acceptors. For example, in studies with EGFR, derivatives have formed hydrogen bonds with key residues like LYS721 and MET769. nih.gov

π-Interactions: The aromatic quinoxaline core often engages in π-π stacking or π-cation interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan, as well as charged residues like lysine. nih.gov

Hydrophobic Interactions: The piperidine ring and other aliphatic or aromatic substituents contribute to hydrophobic interactions with nonpolar residues in the binding pocket, further stabilizing the complex.

The table below summarizes typical interactions predicted from molecular docking studies of quinoxaline derivatives with protein targets.

| Interaction Type | Interacting Ligand Moiety | Potential Interacting Amino Acid Residues |

| Hydrogen Bond | Quinoxaline Nitrogens, Amino Group | Lysine, Methionine, Arginine, Asparagine |

| π-π Stacking | Quinoxaline Ring | Phenylalanine, Tyrosine, Tryptophan |

| π-Cation | Quinoxaline Ring | Lysine, Arginine |

| Hydrophobic | Piperidine Ring | Alanine, Valine, Leucine, Isoleucine |

Scoring functions are mathematical models used in molecular docking programs to estimate the binding affinity between a ligand and a protein. nih.gov This predicted affinity is often expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger predicted interaction. These functions consider various energetic components, including electrostatic interactions, van der Waals forces, and solvation effects. nih.gov

For quinoxaline derivatives, scoring functions have been used to rank different compounds based on their predicted affinity for a specific target. For example, docking studies on a series of 1,2,3-triazole derivatives of quinoxaline against the EGFR protein yielded binding energies ranging from -9.57 to -12.03 kcal/mol. nih.gov These theoretical binding affinities often show a good correlation with experimentally determined biological activities, such as IC50 values. nih.gov The development of more accurate scoring functions, including those based on deep learning and amino acid-specific interactions, continues to enhance the predictive power of molecular docking. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov In the context of this compound and its analogs, QSAR studies are employed to predict the activity of new, unsynthesized compounds and to understand which structural features are most important for their biological effects.

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors quantify various physicochemical properties, such as steric, electronic, and hydrophobic characteristics. Statistical methods, like multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. nih.govnih.gov

For instance, a QSAR study on quinoxaline derivatives might reveal that increased hydrophobicity in a particular region of the molecule leads to higher activity, while the presence of a hydrogen bond donor at another position is detrimental. The predictive power of a QSAR model is typically assessed through internal and external validation techniques. nih.gov A statistically robust QSAR model can then be used to guide the design of new derivatives with potentially improved activity. nih.gov Studies have shown that both 2D and 3D descriptors can be used to develop predictive QSAR models for quinoxaline-containing compounds. mdpi.com

The table below illustrates the types of descriptors commonly used in QSAR studies of heterocyclic compounds.

| Descriptor Class | Examples | Information Encoded |

| Constitutional (1D) | Molecular Weight, Atom Count | Basic molecular composition |

| Topological (2D) | Connectivity Indices, Shape Indices | Atom connectivity and molecular shape |

| Geometrical (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional arrangement of atoms |

| Physicochemical | LogP, Molar Refractivity, Dipole Moment | Hydrophobicity, polarizability, and electronic properties |

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide insights into their electronic structure. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly employed for these purposes.

Predicted spectroscopic data can be compared with experimental spectra to confirm the identity and purity of a compound. For example, theoretical calculations can predict the vibrational frequencies that would be observed in an Infrared (IR) spectrum, the chemical shifts in a Nuclear Magnetic Resonance (NMR) spectrum, and the electronic transitions in an Ultraviolet-Visible (UV-Vis) spectrum.

The following table summarizes the types of spectroscopic properties that can be predicted computationally and the theoretical methods often used.

| Spectroscopic Technique | Predicted Properties | Common Computational Methods |

| Infrared (IR) Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP) |

| NMR Spectroscopy | Chemical Shifts (¹H, ¹³C), Coupling Constants | DFT with GIAO method |

| UV-Vis Spectroscopy | Electronic Transitions (λmax), Oscillator Strengths | TD-DFT |

| Mass Spectrometry | Molecular Ion Peak, Fragmentation Patterns | Not typically predicted by quantum methods |

Mechanistic Research on in Vitro Biological Activities of 2 Piperidin 1 Yl 3 Aminoquinoxaline Derivatives

Enzyme Inhibition Studies and Mechanistic Insights (In Vitro)

The ability of 2-(Piperidin-1-YL)-3-aminoquinoxaline derivatives and related quinoxaline (B1680401) compounds to inhibit specific enzymes is a cornerstone of their therapeutic potential. In vitro assays have been instrumental in identifying the target enzymes and understanding the nature of the molecular interactions.

Quinoxaline derivatives have emerged as significant inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. nih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease, where BChE levels are known to increase as the disease progresses. nih.govmdpi.com

In vitro studies using Ellman's method are commonly employed to determine the inhibitory potency of these compounds. nih.gov Research has shown that various quinoxaline derivatives can act as potent inhibitors of both AChE and BChE. For instance, a series of synthesized quinoxaline derivatives demonstrated promising AChE inhibitory activity with IC₅₀ values ranging from 0.077 to 50.080 µM. mdpi.com Some of these compounds also showed notable BChE inhibition. mdpi.com

Further investigations into the structure-activity relationship (SAR) revealed that specific substitutions on the quinoxaline ring are crucial for activity. One study found that 2-phenylquinoxaline (B188063) analogues were selective inhibitors of BChE, with compounds 6 and 7 in their series showing IC₅₀ values of 7.7 ± 1.0 µM and 9.7 ± 0.9 µM, respectively, comparable to the standard drug galantamine. nih.govresearchgate.net In another series, a derivative featuring a 6-amino group (6c ) was the most potent AChE inhibitor with an IC₅₀ of 0.077 µM. mdpi.com The presence of a piperidine (B6355638) moiety, as seen in related scaffolds, has also been associated with significant cholinesterase inhibition. nih.govacgpubs.org

Enzyme kinetic studies have provided insight into the mechanism of inhibition. A potent quinoxaline derivative (6c ) was identified as a mixed-type inhibitor, suggesting it can bind to both the free enzyme and the enzyme-substrate complex. mdpi.com Molecular docking simulations support this, indicating that the quinoxaline scaffold can bind to the peripheral anionic site (PAS) of AChE through hydrogen bonding and π-π stacking interactions. mdpi.com

Table 1: In Vitro Cholinesterase Inhibition by Quinoxaline Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|---|

| Quinoxaline Derivative 6c | AChE | 0.077 µM | Mixed-type | mdpi.com |

| 2-Phenylquinoxaline Derivative 6 | BChE | 7.7 ± 1.0 µM | Not Specified | nih.govresearchgate.net |

| 2-Phenylquinoxaline Derivative 7 | BChE | 9.7 ± 0.9 µM | Not Specified | nih.govresearchgate.net |

| Piperidinone Derivative 1d | AChE | 12.55 µM | Not Specified | acgpubs.org |

| Piperidinone Derivative 1g | BChE | 17.28 µM | Not Specified | acgpubs.org |

Beyond cholinesterases, the inhibitory activities of quinoxaline derivatives have been explored against other significant enzyme systems. These studies reveal a broad spectrum of potential applications for this class of compounds.

Kinases and Phosphatases: Quinoxaline analogs have been identified as inhibitors of several enzymes involved in cell signaling pathways, including Apoptosis signal-regulating kinase 1 (ASK1), VEGFR-2, and PI3 kinase (p110δ). nih.govekb.egresearchgate.net For example, a series of 6-chloroquinoxalines were designed as VEGFR-2 inhibitors, with one compound showing a potent cytotoxic effect on cancer cell lines with an IC₅₀ of 5.11 µM. ekb.eg

Viral Enzymes: In the context of antiviral research, quinoxaline derivatives have shown inhibitory potential against viral enzymes. They have been investigated as inhibitors of human Cyclophilin A (CypA), which is implicated in SARS-CoV replication, and the main protease (3CLpro) of SARS-CoV-2. rsc.org

Bacterial Enzymes: The antimicrobial action of some quinoxaline-related compounds has been linked to the inhibition of essential bacterial enzymes. A piperazinyl-containing naphthothiazole derivative was found to inhibit DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov

Metabolic Enzymes: Certain quinoxalinone derivatives have been tested for their ability to inhibit enzymes involved in cancer metabolism and inflammation, such as lactate (B86563) dehydrogenase A (LDHA) and cyclooxygenase-2 (COX-2). nih.gov At a concentration of 100 µg/mL, derivatives 6e and 6d showed COX-2 inhibition efficiencies of 57.85% and 50.20%, respectively. nih.gov Other studies have shown that some quinoxaline derivatives are inactive against enzymes like α-chymotrypsin and urease. nih.govresearchgate.net

Table 2: In Vitro Inhibition of Other Enzyme Systems by Quinoxaline Derivatives

| Derivative Type | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|

| 6-Chloroquinoxaline | VEGFR-2 | IC₅₀ = 5.11 µM (Compound 6) | ekb.eg |

| Quinoxalinone | COX-2 | 57.85% inhibition at 100 µg/mL (Compound 6e) | nih.gov |

| Quinoxalinone | LDHA | 62.55% inhibition at 100 µg/mL (Compound 6a) | nih.gov |

| 2,3-di(furan-2-yl) quinoxaline | Cyclophilin A (CypA) | Identified as a potent inhibitor | rsc.org |

| Piperazinyl-naphthothiazole | DNA Gyrase | Inhibits DNA supercoiling | nih.gov |

| 2-Phenylquinoxaline | α-Chymotrypsin / Urease | Inactive | nih.govresearchgate.net |

Receptor Binding Profile Investigations (In Vitro)

The interaction of quinoxaline derivatives with various neurotransmitter receptors has been characterized through in vitro binding assays, providing a measure of their affinity and selectivity.

Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. creative-bioarray.com This technique involves incubating a receptor source (like cell membranes) with a fixed concentration of a radiolabeled ligand and varying concentrations of an unlabeled competitor compound. creative-bioarray.com The ability of the competitor to displace the radioligand from the receptor is measured, allowing for the calculation of its inhibitory constant (Ki), a measure of its binding affinity. creative-bioarray.comumich.edu